molecular formula C12H14O4 B1357312 Methyl (4-propionylphenoxy)acetate CAS No. 105253-86-9

Methyl (4-propionylphenoxy)acetate

Cat. No. B1357312
M. Wt: 222.24 g/mol
InChI Key: DTQJOWPTEIWZPX-UHFFFAOYSA-N
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Description

“Methyl (4-propionylphenoxy)acetate” is a chemical compound with the molecular formula C12H14O4 . It has a molecular weight of 222.24 g/mol . The IUPAC name for this compound is methyl 2- (4-propanoylphenoxy)acetate .


Molecular Structure Analysis

The molecular structure of “Methyl (4-propionylphenoxy)acetate” consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C12H14O4/c1-3-11(13)9-4-6-10(7-5-9)16-8-12(14)15-2/h4-7H,3,8H2,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl (4-propionylphenoxy)acetate” has a molecular weight of 222.24 g/mol . It has a computed XLogP3 value of 1.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are both 222.08920892 g/mol . The topological polar surface area is 52.6 Ų .

Scientific Research Applications

Phytotoxicity Studies

Methyl (4-propionylphenoxy)acetate and related compounds have been explored for their phytotoxic effects. Research indicates that polyphenols isolated from olive oil mill waste waters, including their acetate derivatives, exhibit selective phytotoxicity. In assays on tomato and vegetable marrow plants, these compounds demonstrated selective toxic effects, suggesting potential applications in weed control or as herbicides (Capasso, Cristinzio, Evidente, & Scognamiglio, 1992).

Polymerization Studies

Methyl (4-propionylphenoxy)acetate analogs, such as 4-methyl-2,6-di-tert-butylphenol, have been studied in the context of polymerization. These compounds significantly retard the free radical polymerization of vinyl acetate, providing insights into novel methods for controlling polymerization processes (Parnell & Russell, 1974).

Environmental Analysis

The compound's structure is similar to certain phenoxy herbicides, which are analyzed in environmental studies. A method for determining phenoxy herbicides in water samples using microextraction and simultaneous derivatization followed by GC-MS analysis has been developed. This methodology is significant for monitoring environmental contamination and ensuring water safety (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).

Chemical Synthesis

Methyl (4-propionylphenoxy)acetate is relevant in synthetic chemistry. For instance, the cleavage of aryl (4-methoxyphenyl)methyl ethers using acetic acid produces phenols and (4-methoxyphenyl)methyl acetate, indicating its utility in synthetic routes for complex molecules (Hodgetts & Wallace, 1994).

Crystallography and Structural Analysis

The compound's derivatives are also of interest in crystallography. For instance, the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a related compound, has been elucidated. This provides valuable information for the understanding of molecular structures and interactions (Lee, Ryu, & Lee, 2017).

Future Directions

While specific future directions for “Methyl (4-propionylphenoxy)acetate” are not mentioned in the available literature, there are ongoing research efforts in the field of drug delivery systems that could potentially involve this compound .

properties

IUPAC Name

methyl 2-(4-propanoylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-11(13)9-4-6-10(7-5-9)16-8-12(14)15-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQJOWPTEIWZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587929
Record name Methyl (4-propanoylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-propionylphenoxy)acetate

CAS RN

105253-86-9
Record name Methyl (4-propanoylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
U Kaeppler, N Stiefl, M Schiller, R Vicik… - Journal of medicinal …, 2005 - ACS Publications
The coronavirus main protease, M pro , is considered to be a major target for drugs suitable for combating coronavirus infections including severe acute respiratory syndrome (SARS). …
Number of citations: 79 pubs.acs.org
P Makadia, SR Shah, H Pingali, P Zaware… - Bioorganic & medicinal …, 2011 - Elsevier
A novel series of thaizole and oxazole containing phenoxy acetic acid derivatives is reported as PPAR-pan agonists. Incorporation of structurally constrained oxime–ether based linker …
Number of citations: 23 www.sciencedirect.com

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